molecular formula C24H20BrNO B11087775 4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol

4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol

Cat. No.: B11087775
M. Wt: 418.3 g/mol
InChI Key: ITNNZGDNIQSBEQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol is a complex organic compound with a unique structure that combines a brominated phenol group with a tetrahydrobenzo[a]phenanthridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of hydrazine with a ketone or aldehyde under acidic conditions to form the indole core . This core can then be further functionalized through bromination and phenol addition reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis and subsequent functionalization steps to maximize yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. The tetrahydrobenzo[a]phenanthridine moiety can interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrocarbazol-5-yl)phenol: Similar structure but with a carbazole core instead of a phenanthridine core.

    2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol: Lacks the bromine atom, which can affect its reactivity and biological activity.

    4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]quinolin-5-yl)phenol: Contains a quinoline core, which can influence its chemical properties and applications.

Uniqueness

4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol is unique due to its combination of a brominated phenol group and a tetrahydrobenzo[a]phenanthridine core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C24H20BrNO

Molecular Weight

418.3 g/mol

IUPAC Name

4-bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol

InChI

InChI=1S/C24H20BrNO/c1-14-6-9-18-19(12-14)24(20-13-16(25)8-11-22(20)27)26-21-10-7-15-4-2-3-5-17(15)23(18)21/h2-5,7-8,10-11,13-14,27H,6,9,12H2,1H3

InChI Key

ITNNZGDNIQSBEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=C(C=CC(=C5)Br)O

Origin of Product

United States

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